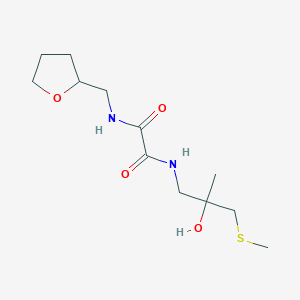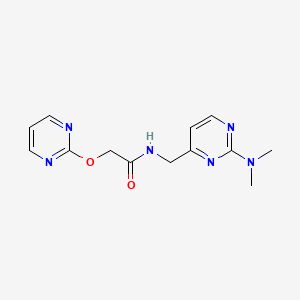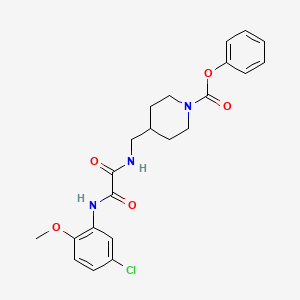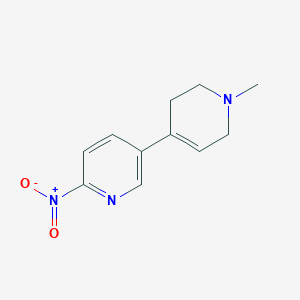
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine
Übersicht
Beschreibung
The compound “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” is likely a nitrogen-containing organic compound. It seems to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a tetrahydropyridine ring (a six-membered ring with five carbon atoms, one nitrogen atom, and two double bonds), which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring attached to a tetrahydropyridine ring via a single bond. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific chemical structure. These could include its melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen
New Acentric Materials
Research into aminopyridines, closely related to 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine, has led to the development of new acentric materials. Co-crystallization of 4-nitrophenol with aminopyridines resulted in adducts with potential applications in nonlinear optical materials. These compounds demonstrate significant hyperpolarizability, making them candidates for use in optical devices and materials science (Draguta et al., 2013).
Molecular Structure and Vibrational Studies
The molecular and crystal structures of nitroderivatives of aminopyridines have been extensively studied, revealing insights into their stabilization mechanisms through hydrogen bonding and their potential in materials science. These studies provide a foundation for understanding the structural dynamics of related compounds and their applications in designing new materials with desired properties (Bryndal et al., 2012).
Antimitotic Agents
Pyridine derivatives, including compounds structurally similar to this compound, have been investigated for their antitumor activity. Such compounds are precursors to active agents that exhibit potent antimitotic properties, offering a pathway to the development of new anticancer drugs (Temple et al., 1992).
Biotransformation and Microbial Studies
The microbial transformation of nitropyridines has been studied, revealing the potential for biotechnological applications in drug metabolism and the synthesis of novel compounds. Such research demonstrates the versatility of pyridine derivatives in various biological processes and their potential utility in pharmaceuticals (Tully et al., 2012).
Synthesis of Potential Anticancer Agents
Studies on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from chloro and nitropyridines, including methodologies that might be applicable to the synthesis of this compound, highlight the compound's relevance in the development of potential anticancer agents. These research efforts contribute to the broader field of medicinal chemistry and drug design (Temple et al., 1983).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYWLYKKLDPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


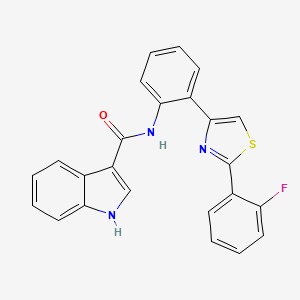
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
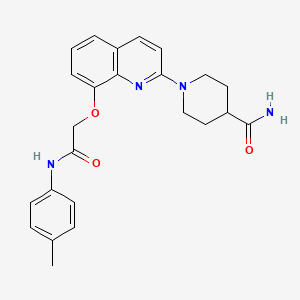
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)
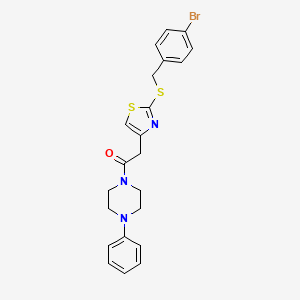
![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2861067.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)
